3-bromo-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
3-bromo-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom at the 3-position and a methoxy group at the 4-position on the benzene ring, along with a pyrazole moiety attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide and methanol.
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methoxylated benzene derivative with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding carboxylic acid or aldehyde.
Scientific Research Applications
3-bromo-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety can interact with active sites through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Similar structure but with different substitution pattern.
3-chloro-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Chlorine instead of bromine.
3-bromo-4-methoxy-N-(1-ethyl-1H-pyrazol-3-yl)benzamide: Ethyl group instead of methyl on the pyrazole ring.
Uniqueness
3-bromo-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and methoxy groups, along with the pyrazole moiety, provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C12H12BrN3O2 |
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Molecular Weight |
310.15 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-16-6-5-11(15-16)14-12(17)8-3-4-10(18-2)9(13)7-8/h3-7H,1-2H3,(H,14,15,17) |
InChI Key |
RTWUXUBIDMXQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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